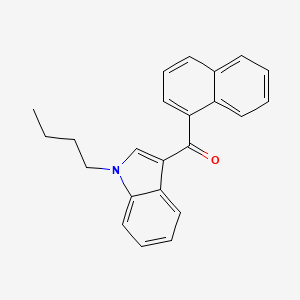

1-Butyl-3-(1-naphthoyl)indole

描述

This compound is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Cannabimimetic agents substance.

Structure

3D Structure

属性

IUPAC Name |

(1-butylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHHHSMPMLNVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175042 | |

| Record name | 1-Butyl-3-(1-naphthoyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208987-48-8 | |

| Record name | (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208987-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-073 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208987488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-(1-naphthoyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208987-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JWH-073 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX3BP2772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Butyl-3-(1-naphthoyl) indole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Butyl-3-(1-naphthoyl)indole basic properties

An In-Depth Technical Guide to the Core Properties of 1-Butyl-3-(1-naphthoyl)indole (JWH-073)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, commonly known as JWH-073. Developed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, synthetic chemistry, analytical methodologies, and complex pharmacology of this potent synthetic cannabinoid. We present detailed, field-proven protocols for its synthesis, purification, and analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, providing a framework for reproducible and self-validating scientific inquiry. Key mechanistic insights into its function as a full agonist at cannabinoid receptors (CB1 and CB2) are discussed, including receptor binding affinities and downstream signaling pathways. Furthermore, this guide explores the metabolic fate of JWH-073, highlighting the formation of pharmacologically active metabolites, and discusses its toxicological profile and regulatory status. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research context.

Introduction: A Molecule of Research and Regulation

This compound (JWH-073) is a synthetic cannabinoid of the naphthoylindole family.[1] It was first synthesized by Dr. John W. Huffman and his team as part of a systematic investigation into the structure-activity relationships (SAR) of the cannabinoid system.[2][3] JWH-073 is a structural analog of JWH-018, differing only by the length of the N-1 alkyl chain—a butyl group instead of a pentyl group.[4] This seemingly minor modification results in a distinct pharmacological profile, rendering JWH-073 a valuable tool for probing the endocannabinoid system.[2]

Initially designed for basic scientific research, JWH-073 and similar compounds were later identified as the psychoactive components in various herbal incense products, often marketed under names like "Spice" and "K2".[2] This diversion led to widespread non-medical use and subsequent regulatory control. In the United States, JWH-073 is classified as a Schedule I controlled substance, signifying a high potential for abuse and no currently accepted medical use.[3] Despite its regulatory status, JWH-073 remains a subject of intense interest in forensic, toxicological, and pharmacological research. Understanding its core properties is crucial for the development of analytical detection methods, for elucidating the mechanisms of synthetic cannabinoid toxicity, and for continuing to map the complexities of cannabinoid receptor function.

Physicochemical Properties

The identity, purity, and behavior of a compound are dictated by its physicochemical properties. For JWH-073, these characteristics are foundational for its synthesis, extraction, and analytical detection. The compound typically appears as an off-white solid or an oily yellow gum after purification.[5][6]

| Property | Value | Source(s) |

| IUPAC Name | (1-butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | [5] |

| Common Name | JWH-073 | [3] |

| CAS Number | 208987-48-8 | [5] |

| Molecular Formula | C₂₃H₂₁NO | [5] |

| Molecular Weight | 327.42 g/mol | [5] |

| Exact Mass | 327.1623 g/mol | [7] |

| Appearance | Off-White Solid / Oily Yellow Gum | [5][6] |

| Solubility (Water) | 1.4 x 10⁻² mg/L (25 °C, est.) | [7] |

| SMILES | CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | [5] |

| InChI Key | VCHHHSMPMLNVGS-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of JWH-073 is typically achieved via a two-step process involving a Friedel-Crafts acylation followed by N-alkylation. The choice of this pathway is dictated by the commercial availability of the starting materials (indole and 1-naphthoyl chloride) and the robust nature of the reactions, which provide satisfactory to good yields.[5]

Diagram of Synthetic Workflow

Detailed Experimental Protocol: Synthesis

This protocol is based on established literature methods, providing yields of 65-75% for the final product.[5][8]

Step 1: Friedel-Crafts Acylation to form (1H-indol-3-yl)(naphthalen-1-yl)methanone

-

Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve indole (1.0 eq) in anhydrous toluene. The choice of an inert atmosphere is critical to prevent side reactions with moisture and atmospheric gases.

-

Cooling: Cool the solution to 0°C using an ice bath. This is necessary to control the exothermic reaction upon addition of the Lewis acid.

-

Lewis Acid Addition: Slowly add diethylaluminium chloride (Et₂AlCl, 1.2-1.4 eq) to the stirred solution. Et₂AlCl is a potent Lewis acid that activates the indole ring for electrophilic substitution at the C3 position.

-

Acyl Chloride Addition: After stirring for 30 minutes at 0°C, slowly add a solution of 1-naphthoyl chloride (1.0 eq) in anhydrous toluene.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding it to a flask containing ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Intermediate Purification: The resulting crude intermediate can be purified via recrystallization or column chromatography to yield a solid with 85-93% yield.[5]

Step 2: N-Alkylation to form this compound (JWH-073)

-

Reaction Setup: Dissolve the purified intermediate (1.0 eq) in acetone. Add powdered potassium hydroxide (KOH, ~3.0 eq) and a catalytic amount of dimethylformamide (DMF). KOH acts as the base to deprotonate the indole nitrogen, while DMF aids in solubilizing the reactants.

-

Alkylating Agent Addition: Add 1-bromobutane (1.2 eq) to the mixture.

-

Reaction Progression: Heat the reaction mixture to 40°C and stir for 4 hours. Monitor the reaction's completion via TLC.

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

The final purification is crucial for removing unreacted starting materials and byproducts. Column chromatography is the method of choice.

-

Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude JWH-073 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a mobile phase of hexane and ethyl acetate (95:5, v/v).[5][8] The less polar JWH-073 will elute from the column, separating it from more polar impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield JWH-073 as an oily yellow gum.[5] The purity should be confirmed by analytical methods such as HPLC and NMR.

Analytical Characterization

Accurate identification and quantification of JWH-073, particularly in complex matrices like herbal products or biological fluids, requires robust analytical techniques. The primary methods employed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for definitive structural elucidation of the bulk material.

Diagram of Analytical Workflow (Biological Sample)

References

- 1. JWH-073 - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | C23H21NO | CID 10471670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jdc.jefferson.edu [jdc.jefferson.edu]

- 5. Buy this compound | 208987-48-8 | >98% [smolecule.com]

- 6. Characterization of in vitro metabolites of JWH-018, JWH-073 and their 4-methyl derivatives, markers of the abuse of these synthetic cannabinoids [air.unimi.it]

- 7. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of JWH-073: A Technical Guide for Researchers

Introduction

1-Butyl-3-(1-naphthoyl)indole, commonly known as JWH-073, is a synthetic cannabinoid (SC) belonging to the naphthoylindole family.[1][2][3] Originally synthesized by Dr. John W. Huffman for basic scientific research to explore structure-activity relationships within the endocannabinoid system, JWH-073 has since been identified as a psychoactive component in various herbal incense products, often marketed under names like "Spice" and "K2".[1][4] This guide provides a comprehensive technical overview of the pharmacological profile of JWH-073, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacodynamics, pharmacokinetics, and metabolism, supported by experimental data and methodologies.

JWH-073 is structurally analogous to JWH-018, another widely known synthetic cannabinoid, differing only by the length of its N-alkyl chain—a butyl chain in JWH-073 versus a pentyl chain in JWH-018.[5] This seemingly minor structural modification results in a distinct pharmacological profile, influencing its potency and metabolic fate. Despite being perceived by users as a "safer" alternative to other synthetic cannabinoids, preclinical studies indicate that JWH-073 induces significant physiological and behavioral effects, underscoring the importance of a thorough understanding of its pharmacology.[3][6]

Mechanism of Action: A Cannabinoid Receptor Agonist

JWH-073 exerts its pharmacological effects primarily through its interaction with the cannabinoid receptors, CB1 and CB2.[1][2] These G protein-coupled receptors are key components of the endogenous cannabinoid system, which plays a crucial role in regulating a myriad of physiological processes, including pain, mood, appetite, and memory.

JWH-073 acts as a full agonist at both CB1 and CB2 receptors.[1][2] The CB1 receptors are predominantly located in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the peripheral nervous system and immune cells.[1] JWH-073 exhibits a degree of selectivity for the CB1 receptor, with an affinity approximately five times greater than for the CB2 receptor.[1][2]

Signaling Pathway

The activation of CB1 and CB2 receptors by JWH-073 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor agonist, JWH-073 binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, modulates the activity of various ion channels and protein kinases, ultimately leading to the observed physiological effects.

Caption: JWH-073 mediated cannabinoid receptor signaling cascade.

Pharmacodynamics: In Vitro and In Vivo Effects

The interaction of JWH-073 with cannabinoid receptors translates into a range of observable effects, which have been characterized through both in vitro and in vivo studies.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound (JWH-073). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which is an inverse measure of binding affinity.

| Receptor | Ki (nM) | Reference |

| CB1 | 8.9 ± 1.8 to 12.9 ± 3.4 | [3][6] |

| CB2 | 38 ± 24 | [3][6] |

Table 1: Receptor Binding Affinities of JWH-073

These data confirm that JWH-073 is a high-affinity ligand for the CB1 receptor and has a moderate affinity for the CB2 receptor.

In Vitro Functional Activity

Functional assays, such as G-protein activation assays, are employed to determine the efficacy of a compound at its receptor. These assays measure the ability of the compound to stimulate G-protein signaling upon binding to the receptor. Studies have shown that JWH-073 acts as a full agonist at both CB1 and CB2 receptors, with an efficacy comparable to the potent synthetic cannabinoid CP-55,940.[7]

In Vivo Effects: The Cannabinoid Tetrad

In animal models, JWH-073 elicits the classic "tetrad" of cannabinoid effects, which are indicative of CB1 receptor activation in the central nervous system. These effects include:

-

Hypothermia: A dose-dependent decrease in body temperature.[8][9]

-

Analgesia: A reduction in pain sensitivity, as measured by tests such as the tail-flick assay.[8]

-

Hypolocomotion: A decrease in spontaneous movement and exploratory behavior.[9][10]

-

Catalepsy: A state of immobility and waxy flexibility. While not always observed with inhaled administration, injected doses of JWH-073 have been shown to induce significant catalepsy.[8][9]

These effects are dose-dependent and can be attenuated by pretreatment with a CB1 receptor antagonist, such as rimonabant, confirming that they are mediated by the CB1 receptor.[8][9]

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of JWH-073 dictates its onset, duration of action, and potential for toxicity.

Pharmacokinetics

Following subcutaneous administration in rats, JWH-073 is detectable in the serum within 24 hours, with the maximum concentration reached approximately 4 hours after treatment.[11] The lipophilic nature of JWH-073 allows it to readily cross the blood-brain barrier to exert its effects on the central nervous system.

| Parameter | Value | Species | Route of Administration | Reference |

| Tmax | 4 hours | Rat | Subcutaneous | [11] |

| Cmax (0.5 mg/kg) | 1.84 ± 0.06 ng/mL | Rat | Subcutaneous | [11] |

Table 2: Pharmacokinetic Parameters of JWH-073 in Rats

Metabolism

JWH-073 undergoes extensive metabolism, primarily through oxidation. The primary metabolic pathway involves hydroxylation of the butyl side chain and the indole ring.[12] Several of these monohydroxylated metabolites have been shown to retain significant affinity for and activity at cannabinoid receptors, particularly the CB1 receptor.[3][7][13]

For instance, the metabolite M1 (hydroxylated on the butyl chain) displays a remarkably high affinity for CB1 receptors, equivalent to that of the parent compound.[7] Other metabolites, such as M4 and M5, also retain nanomolar affinity for CB1 receptors.[7] This is a crucial distinction from Δ9-THC, the primary psychoactive component of cannabis, which has only one major active metabolite. The presence of multiple active metabolites likely contributes to the prolonged and potentially more complex toxicological profile of JWH-073.[7][14]

Caption: Metabolic pathway of JWH-073.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of JWH-073 for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing either human CB1 or CB2 receptors.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of JWH-073 in a suitable buffer.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the JWH-073 concentration. Determine the IC50 value (the concentration of JWH-073 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vivo Hypothermia Assay in Mice

Objective: To assess the in vivo CB1 receptor agonist activity of JWH-073 by measuring its effect on body temperature.

Methodology:

-

Animal Acclimation: Acclimate male mice to the experimental room and handling procedures.

-

Baseline Temperature: Measure the baseline rectal temperature of each mouse using a digital thermometer.

-

Drug Administration: Administer JWH-073 (or vehicle control) via a specified route (e.g., intraperitoneal injection).

-

Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.

-

Data Analysis: Calculate the change in body temperature from baseline for each mouse at each time point. Compare the temperature changes between the JWH-073-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Analytical Detection

The detection and quantification of JWH-073 and its metabolites in biological matrices are essential for forensic toxicology and clinical monitoring. The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] This method offers high sensitivity and specificity, allowing for the detection of trace amounts of the parent compound and its metabolites in samples such as blood and urine.[16][17]

Adverse Effects and Toxicity

While initially perceived as a "legal high," the use of synthetic cannabinoids like JWH-073 is associated with a range of adverse effects, including agitation, anxiety, paranoia, tachycardia, and in severe cases, psychosis and seizures.[3][18] The potent, full agonist activity at the CB1 receptor, coupled with the formation of active metabolites, likely contributes to a greater potential for toxicity compared to cannabis.[19]

Conclusion

JWH-073 is a potent synthetic cannabinoid that acts as a full agonist at CB1 and CB2 receptors. Its high affinity for the CB1 receptor mediates its psychoactive and physiological effects, which are characteristic of the cannabinoid tetrad. The metabolism of JWH-073 is a key aspect of its pharmacological profile, producing several active metabolites that likely contribute to its overall effects and toxicity. A thorough understanding of the pharmacology of JWH-073 is critical for the scientific and medical communities to address the public health challenges posed by the proliferation of synthetic cannabinoids.

References

- 1. JWH-073 - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]

- 4. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 8. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats [frontiersin.org]

- 11. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cattco.com [cattco.com]

- 19. Adverse Effects of Synthetic Cannabinoids: Management of Acute Toxicity and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

In vivo effects of JWH-073 in animal models

An In-Depth Technical Guide to the In Vivo Effects of JWH-073 in Animal Models

Executive Summary

JWH-073, a naphthoylindole-class synthetic cannabinoid, serves as a critical tool for investigating the endocannabinoid system and represents a significant compound of interest in toxicology and public health. As a full agonist at cannabinoid receptors, its pharmacological profile in animal models provides essential data for understanding its mechanism of action, behavioral sequelae, and potential for abuse. This guide synthesizes key findings from preclinical in vivo studies, offering researchers and drug development professionals a comprehensive overview of the physiological, neurological, and behavioral effects of JWH-073. We will explore its core cannabimimetic properties, delve into more complex behavioral paradigms, analyze its pharmacokinetic profile, and provide detailed experimental protocols to ensure methodological rigor in future investigations.

Mechanistic Framework: Receptor Binding and Signaling

JWH-073 exerts its effects primarily through its interaction with the two main cannabinoid receptors, CB1 and CB2.[1] The CB1 receptor is densely expressed in the central nervous system (CNS), mediating the psychoactive effects of cannabinoids, while the CB2 receptor is found predominantly in the periphery, associated with immune function.[1]

Binding Affinity and Efficacy: JWH-073 is a full agonist at both receptors, distinguishing it from the partial agonism of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1] It displays a higher binding affinity for the CB1 receptor compared to the CB2 receptor.[1] Its affinity for the CB1 receptor (Ki ranging from 8.9 to 12.9 nM) is approximately four to five times greater than its affinity for the CB2 receptor and is also higher than that of Δ⁹-THC.[1][2][3] This preferential and high-affinity binding at the CB1 receptor is the primary driver of its potent psychoactive and physiological effects observed in animal models. The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a reduction in neurotransmitter release.

Caption: Canonical CB1 Receptor Signaling Pathway Activated by JWH-073.

Core Pharmacological Profile: The Cannabinoid Tetrad

The "tetrad" is a battery of four standardized tests used in rodents to characterize the central activity of cannabinoid agonists. JWH-073 reliably produces the four hallmark effects: hypothermia, antinociception, catalepsy, and hypolocomotion.[2][4][5] These effects are dose-dependent and mediated by the CB1 receptor, as they can be prevented or attenuated by pretreatment with a CB1 antagonist like rimonabant or AM-251.[6][7][8]

| Effect | Animal Model | Route | Dose Range | Key Finding | Citation |

| Hypothermia | Mouse | IP | 30-100 mg/30L (Inhaled) | Dose-dependent decrease in rectal temperature. | [6] |

| Rat | SC | 0.18-0.56 mg/kg (JWH-018) | Synthetic cannabinoids robustly produce hypothermia. | [9] | |

| Antinociception | Mouse | IP / Inhaled | 100 mg/30L (Inhaled) | Increased tail-flick latency, indicating reduced pain response. | [6] |

| Mouse | IP | Not Specified | Increased pain threshold to mechanical and thermal stimuli. | [8] | |

| Catalepsy | Mouse | IP | 30 mg/kg | Significant catalepsy observed via horizontal bar test. | [6] |

| Mouse | Inhaled | Up to 100 mg/30L | No cataleptic effects observed, suggesting a role for metabolites. | [6][7] | |

| Hypolocomotion | Mouse | IP / Inhaled | 30-100 mg/30L (Inhaled) | Dose-dependent suppression of spontaneous locomotor activity. | [6] |

| Rat | SC | 5 mg/kg | Reduced locomotor activity at higher doses. | [3] |

Experimental Protocol: Tail-Flick Test for Antinociception

This protocol details a common method for assessing spinal analgesia, a key component of the cannabinoid tetrad. The causality for this choice rests on its sensitivity to CB1 receptor modulation of nociceptive pathways.

Objective: To quantify the antinociceptive effect of JWH-073 by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Materials:

-

Tail-flick analgesia meter with a radiant heat source.

-

Animal restrainer.

-

JWH-073 solution and vehicle control.

-

Syringes for intraperitoneal (IP) injection.

-

Male CD-1 mice (or other appropriate strain).

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Handle mice and place them in the restrainers for several minutes on days preceding the test to reduce stress-induced analgesia.

-

Baseline Latency: Gently place a mouse in the restrainer. Position the radiant heat source approximately 2-3 cm from the tip of the tail. Activate the heat source and start the timer. The endpoint is the flick or withdrawal of the tail from the heat beam. Record this baseline latency.

-

Cut-off Time: To prevent tissue damage, a maximum cut-off time (typically 10-12 seconds) must be established. If the mouse does not flick its tail by this time, the heat source is turned off, and the cut-off time is recorded.

-

Drug Administration: Administer JWH-073 or vehicle via IP injection. Doses should be selected based on previously published effective ranges (e.g., starting from 3 mg/kg).

-

Post-Injection Testing: At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in Step 2.

-

Data Analysis: The data are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100. This normalizes the data and accounts for individual differences in baseline sensitivity.

Caption: Sequential Workflow for Cannabinoid Tetrad Evaluation in Rodents.

Advanced Behavioral and Neurological Assessments

Beyond the core tetrad, JWH-073 induces a range of complex behavioral and neurological effects.

-

Locomotor Activity: While high doses of JWH-073 typically suppress locomotor activity, some studies in rats have shown that lower doses (e.g., 0.5 mg/kg, s.c.) can paradoxically increase locomotion, suggesting a biphasic dose-response curve.[3][5] This highlights the importance of a full dose-response characterization, as the net effect may depend on the specific neural circuits engaged at different concentrations.

-

Cognitive and Memory Impairment: Acute administration of JWH-073 (1 mg/kg, i.p.) in mice has been shown to impair memory function for up to 24 hours in the Novel Object Recognition (NOR) test.[2][10] This cognitive deficit is supported by in vitro findings where JWH-073 interferes with hippocampal synaptic transmission and long-term potentiation (LTP), a cellular correlate of memory formation.[10][11]

-

Sensorimotor Responses: JWH-073 impairs sensorimotor responses in mice.[8] Specifically, a 1 mg/kg dose reduced responses to visual stimuli for up to 105 minutes.[2][12]

-

Neurological and EEG Effects: Studies have documented that JWH-073 can cause seizures, myoclonia, and hyperreflexia in mice.[8] Concurrently, it produces significant alterations in brain electrical activity, as measured by electroencephalography (EEG). In the somatosensory cortex and hippocampus, JWH-073 alters the power of various EEG bands (delta, theta, alpha, beta, gamma), indicating a profound disruption of normal brain rhythms.[2][10]

-

Dependence and Reward: In the conditioned place preference (CPP) paradigm, JWH-073 induces a dose-dependent increase in time spent in the drug-paired chamber, indicating rewarding properties and a potential for psychological dependence.[13][14] This behavioral finding is corroborated by neurochemical data showing that JWH-073 stimulates the release of dopamine in the nucleus accumbens, a key brain region in the reward pathway.[8]

Experimental Protocol: Open Field Test (OFT)

Objective: To assess spontaneous locomotor activity and anxiety-like behavior in rodents following JWH-073 administration. The causality for using this test is its ability to simultaneously evaluate general activity (distance traveled) and emotionality (time spent in the exposed center versus protected periphery).

Materials:

-

Open field arena (e.g., 40x40 cm square with walls), typically made of a non-porous material for easy cleaning.

-

Overhead video camera and tracking software (e.g., Any-maze, EthoVision).

-

JWH-073 solution and vehicle control.

Procedure:

-

Habituation: Habituate the animal to the testing room for at least 1 hour. The arena should be cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.

-

Drug Administration: Administer JWH-073 or vehicle at the desired dose and route (e.g., 0.5 mg/kg, s.c. in rats).

-

Test Initiation: Place the animal in the center or a corner of the open field arena at a set time post-injection (e.g., 30 minutes).

-

Recording: Record the animal's behavior for a fixed duration, typically 15-30 minutes. The tracking software will automatically record various parameters.

-

Key Parameters for Analysis:

-

Locomotor Activity: Total distance traveled, number of line crossings.

-

Anxiety-Like Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone, latency to first enter the center. A decrease in center time is interpreted as anxiogenic-like behavior.

-

-

Data Interpretation: Compare the parameters between the JWH-073-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Pharmacokinetics and the Critical Role of Administration Route

The in vivo effects of JWH-073 are intrinsically linked to its pharmacokinetic profile.

-

Absorption and Distribution: Following subcutaneous (s.c.) administration of 0.5 mg/kg in rats, the maximum serum concentration (Cmax) of JWH-073 (1.84 ng/ml) was reached at 4 hours (Tmax) post-administration.[3] This relatively slow absorption and peak suggests a gradual release from the subcutaneous depot, which may influence the onset and duration of its behavioral effects.[3][15]

-

Metabolism: Like other synthetic cannabinoids, JWH-073 is extensively metabolized. Crucially, its monohydroxylated metabolites have been shown to retain significant affinity and activity at CB1 receptors, meaning they likely contribute to the overall pharmacological effect.[2][3]

-

Impact of Administration Route: A pivotal study comparing intraperitoneal (IP) injection with inhalation in mice revealed significant differences in the observed effects.[6][7] While both routes produced dose-dependent hypothermia, antinociception, and locomotor suppression, catalepsy was only observed following IP injection.[4][6][7] This discrepancy strongly suggests that the cataleptic effects may be mediated not by the parent JWH-073 compound, but by active metabolites formed through first-pass metabolism after injection, a process that is largely bypassed during inhalation.[6][7] This finding is a powerful example of how experimental design—specifically the choice of administration route—can fundamentally alter the observed phenotype and must be considered when interpreting results.

Conclusion

The in vivo profile of JWH-073 in animal models is that of a potent, CB1 receptor-mediated cannabinoid agonist. It reliably produces the classic tetrad effects and further induces significant alterations in cognition, sensorimotor function, and reward pathways. The dose-response relationship can be complex, and the route of administration critically determines the manifestation of certain effects, likely due to the contribution of active metabolites. This guide provides a foundational understanding of JWH-073's actions, offering validated protocols and a mechanistic framework to aid researchers in designing robust experiments to further elucidate the pharmacology and toxicology of this important synthetic cannabinoid.

References

- 1. JWH-073 - Wikipedia [en.wikipedia.org]

- 2. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats [frontiersin.org]

- 6. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of JWH-250, JWH-073 and their interaction on "tetrad", sensorimotor, neurological and neurochemical responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic cannabinoids found in “spice” products alter body temperature and cardiovascular parameters in conscious male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]

- 12. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomolther.org [biomolther.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Nuances of Naphthoylindoles: A Technical Guide to the Structure-Activity Relationship of JWH-073 and Its Analogs

Introduction: JWH-073 in the Landscape of Synthetic Cannabinoids

JWH-073, or [1-butyl-3-(1-naphthoyl)indole], is a synthetic cannabinoid of the naphthoylindole family.[1][2] Originally synthesized for research purposes to explore the endocannabinoid system, it and its analogs have gained notoriety as components of "herbal incense" products.[3][4] As a full agonist at both the CB1 and CB2 cannabinoid receptors, JWH-073 mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, though often with greater potency and a different pharmacological profile.[2][3] Understanding the intricate relationship between the chemical structure of JWH-073 and its biological activity is paramount for researchers in medicinal chemistry, pharmacology, and toxicology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of JWH-073 and its analogs, offering insights for the development of novel therapeutic agents and the prediction of the pharmacological effects of new synthetic cannabinoids.

Core Structure and Key Pharmacophoric Features

The fundamental scaffold of JWH-073 consists of a central indole ring, a naphthoyl group at the 3-position of the indole, and an alkyl chain at the 1-position (indole nitrogen). Each of these components plays a crucial role in the molecule's interaction with the cannabinoid receptors.

Caption: Core pharmacophoric regions of the JWH-073 molecule.

Structure-Activity Relationship (SAR) Analysis

The affinity and efficacy of JWH-073 analogs at the CB1 and CB2 receptors are highly sensitive to structural modifications. The following sections dissect the impact of these changes.

The N-Alkyl Chain: A Key Determinant of Potency

The length of the N-alkyl chain on the indole ring is a critical factor influencing cannabinoid receptor affinity. Generally, there is an optimal chain length for maximal activity.

-

JWH-073 (Butyl Chain): Possesses high affinity for the CB1 receptor, with reported Ki values ranging from 8.9 to 12.9 nM.[1][2][5]

-

JWH-018 (Pentyl Chain): The addition of a single methylene group to the alkyl chain to form JWH-018, a close and prevalent analog, significantly increases CB1 receptor affinity (Ki ~9 nM).[6] This suggests that a five-carbon chain provides a more optimal interaction within the receptor's binding pocket.

-

Longer and Shorter Chains: Deviating from the optimal pentyl length generally leads to a decrease in affinity. For instance, the butyl chain of JWH-073 results in slightly lower affinity compared to the pentyl chain of JWH-018.[7]

| Compound | N-Alkyl Chain | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| JWH-073 | Butyl | 8.9 - 12.9 | 38 | [1][2] |

| JWH-018 | Pentyl | ~9.0 | ~2.94 | [6] |

| JWH-019 | Hexyl | 21 | 3.9 | [7] |

Modifications of the Naphthoyl Ring

Substitutions on the naphthoyl ring can also modulate receptor affinity and selectivity.

-

Methylation: The 4'-methyl derivative of JWH-073 has been identified in synthetic cannabis blends, indicating it retains significant activity.[3]

-

Methoxy and Halogenation: Introduction of methoxy or halogen groups can alter the electronic and steric properties of the molecule, thereby influencing receptor interaction. Computational studies suggest that halogenation of the JWH-018 scaffold can impact binding orientation and affinity.[8]

The Indole Core: A Stable Anchor

The indole ring system is a common feature in many synthetic cannabinoids and appears to be crucial for anchoring the ligand within the receptor. Modifications to this core are less common in the JWH series but can have profound effects on activity.

Metabolism and the Emergence of Active Metabolites

A critical aspect of the pharmacology of JWH-073 is its extensive metabolism, which often results in metabolites that retain significant biological activity.[9][10] This contributes to the complex and often prolonged effects observed with synthetic cannabinoid use.[2]

-

Hydroxylation: Monohydroxylated metabolites of JWH-073 have been shown to bind to CB1 receptors with high affinity and act as partial agonists or even neutral antagonists.[9] For example, a major omega hydroxyl metabolite of JWH-073 (JWH-073-M5) binds to CB2 receptors with a 10-fold lower affinity than the parent compound but is equipotent in regulating adenylyl cyclase activity.[11][12]

-

Carboxylation: Further oxidation to carboxylic acid metabolites generally leads to a loss of affinity for cannabinoid receptors.[9]

| Compound | Modification | CB1 Ki (nM) | CB1 Functional Activity | Reference |

| JWH-073 | Parent Compound | 12.9 ± 3.4 | Full Agonist | [9] |

| M1 | Hydroxylated | 14.1 ± 3.5 | Partial Agonist | [9] |

| M4 | Hydroxylated | 122.2 ± 16.2 | Neutral Antagonist | [9] |

| M5 | Hydroxylated | 224.2 ± 9.0 | Partial Agonist | [9] |

| M6 | Carboxylated | No Binding | - | [9] |

Signaling Pathways: Beyond Receptor Binding

JWH-073 and its analogs, upon binding to CB1 and CB2 receptors, activate intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gi/o).[13]

Caption: Simplified signaling cascade upon cannabinoid receptor activation.

The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13] Additionally, activation can modulate ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.[13] The functional consequence of these signaling events is a modulation of neurotransmitter release and cellular activity.

Experimental Methodologies

The characterization of the SAR of JWH-073 and its analogs relies on a suite of in vitro pharmacological assays.

Synthesis of JWH-073 and Analogs

The synthesis of JWH-073 and related naphthoylindoles is typically achieved through a Friedel-Crafts acylation.[14]

Step-by-Step Protocol:

-

Intermediate Formation: Indole is acylated with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, in an appropriate solvent like toluene. This forms the (1H-indol-3-yl)(naphthalene-1-yl)methanone intermediate.[14]

-

N-Alkylation: The intermediate is then N-alkylated using an appropriate alkyl halide (e.g., 1-bromobutane for JWH-073) in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide).

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.[14]

Caption: General synthetic workflow for JWH-073 and its analogs.

Cannabinoid Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[13][15]

Step-by-Step Protocol (Competitive Binding):

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from transfected cell lines (e.g., HEK-293 or CHO cells).[13]

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]SR141716A) and varying concentrations of the unlabeled test compound (e.g., JWH-073 analog).[13]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.[13]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[13]

-

Data Analysis: The data are analyzed to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: GTPγS Binding

The GTPγS binding assay is a functional assay that measures the activation of G-proteins coupled to the cannabinoid receptors.[16][17]

Step-by-Step Protocol:

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.[16]

-

Assay Setup: Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test agonist.[16]

-

Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.[16]

-

Data Analysis: The data are plotted as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.[16]

Conclusion and Future Directions

The structure-activity relationship of JWH-073 and its analogs is a well-defined yet continuously evolving field of study. The N-alkyl chain length and substitutions on the naphthoyl ring are key modulators of cannabinoid receptor affinity and efficacy. Furthermore, the metabolic profile of these compounds, leading to the formation of active metabolites, significantly contributes to their overall pharmacological effects. A thorough understanding of these SAR principles is essential for the prediction of the psychoactive and toxicological properties of newly emerging synthetic cannabinoids. Future research should focus on a more extensive exploration of substitutions at various positions of the JWH-073 scaffold and the development of selective ligands for the CB1 and CB2 receptors, which could hold therapeutic potential for a variety of conditions.

References

- 1. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]

- 3. JWH-073 - Wikipedia [en.wikipedia.org]

- 4. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomolther.org [biomolther.org]

- 7. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 10. researchgate.net [researchgate.net]

- 11. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

1-Butyl-3-(1-naphthoyl)indole (JWH-073): A Technical Guide on its Discovery, History, and Scientific Implications

Abstract

This in-depth technical guide provides a comprehensive overview of 1-Butyl-3-(1-naphthoyl)indole, commonly known as JWH-073. It details the compound's origins within the broader context of cannabinoid research, its synthesis, and its potent pharmacological activity as a synthetic cannabinoid receptor agonist. The narrative explores the scientific rationale behind its creation, its mechanism of action, and the subsequent diversion of this research tool for illicit use in products marketed as "herbal incense" or "synthetic marijuana." Furthermore, this guide outlines established analytical methodologies for the detection and quantification of JWH-073 and its metabolites in various biological matrices, addressing the challenges and advancements in forensic and clinical toxicology. Finally, the guide discusses the legal and societal ramifications of its emergence as a compound of abuse, culminating in its classification as a controlled substance in numerous jurisdictions worldwide. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of JWH-073 from a scientific and historical perspective.

Introduction: The Genesis of a Synthetic Cannabinoid

This compound, or JWH-073, is a synthetic cannabinoid that belongs to the naphthoylindole family.[1] Its story begins not in clandestine laboratories, but within the structured environment of academic research aimed at understanding the endocannabinoid system.[2][3] The nomenclature "JWH" is a direct attribution to its creator, Professor John W. Huffman, a chemist at Clemson University.[1][3] From 1984, Huffman and his research team synthesized over 400 synthetic cannabinoid compounds, including JWH-073, with the primary goal of developing pharmacological tools to probe the cannabinoid receptors, CB1 and CB2.[3][4] This research, funded by the National Institute on Drug Abuse, was instrumental in elucidating the structure-activity relationships of these receptors and their role in physiological processes such as pain perception, appetite, and mood.[3][5][6]

JWH-073 was designed as a potent agonist for both the CB1 and CB2 cannabinoid receptors, mimicking the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the principal psychoactive component of cannabis.[2][5] However, its journey from a valuable research chemical to a substance of abuse underscores the dual-use potential of scientific discovery.

Chemical Synthesis and Structure

The synthesis of JWH-073 is a multi-step process that falls within the realm of organic chemistry.[5][7] While various synthetic routes have been developed, a common approach involves two key stages: the formation of the core indole structure and subsequent functionalization.[7][8]

General Synthetic Pathway

A prevalent method for synthesizing the 3-(1-naphthoyl)indole core involves the Friedel-Crafts acylation of indole with 1-naphthoyl chloride.[8] This reaction is typically catalyzed by a Lewis acid. The subsequent step is the N-alkylation of the indole nitrogen with a butyl group, commonly achieved by reacting the 3-(1-naphthoyl)indole intermediate with an appropriate butyl halide (e.g., 1-bromobutane) in the presence of a base.[7][8] Purification of the final product is crucial and is often accomplished using techniques like column chromatography.[5][8]

Structural Features

The chemical structure of JWH-073, naphthalen-1-yl-(1-butylindol-3-yl)methanone, is key to its pharmacological activity.[2] It possesses a molecular formula of C23H21NO and a molar mass of 327.427 g·mol−1.[1] The structure comprises a central indole core, a butyl chain attached to the indole nitrogen (N1 position), and a naphthoyl group at the C3 position.[5] This specific arrangement of functional groups allows for potent binding to cannabinoid receptors.

Pharmacology and Mechanism of Action

JWH-073 acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the peripheral nervous system and are associated with immune function.[1][5]

Receptor Binding Affinity

In vitro studies have demonstrated that JWH-073 exhibits a high affinity for the CB1 receptor, even greater than that of Δ9-THC.[2][9] Its affinity for the CB2 receptor is comparable to that of Δ9-THC.[2] This potent interaction with the CB1 receptor is the basis for its psychoactive effects.

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |

| JWH-073 | 8.9 ± 1.8 to 12.9 ± 3.4[9][10] | 38.0 ± 24.0[9][11] |

| Δ9-THC | ~40-60 | ~3-13 |

Table 1: Comparative cannabinoid receptor binding affinities.

Pharmacological Effects

Animal studies have shown that JWH-073 produces a range of effects characteristic of cannabinoid agonists, often referred to as the "cannabinoid tetrad": hypothermia, analgesia, catalepsy, and hypoactivity.[2][12] In mice, it has been shown to decrease overall activity, produce pain relief, and lower body temperature.[2] Drug discrimination studies in rats have indicated that JWH-073 produces subjective effects similar to those of Δ9-THC.[2] These findings from animal models strongly suggest that JWH-073 would produce Δ9-THC-like psychoactive effects in humans.[1][2]

Emergence as a Substance of Abuse

Despite its legitimate use in scientific research, the potent psychoactive properties of JWH-073 led to its diversion for illicit purposes.[2] Beginning in the late 2000s, JWH-073, along with other synthetic cannabinoids from the JWH series, was identified as an active ingredient in "herbal incense" products sold under brand names like "Spice" and "K2".[2][13] These products were marketed as legal alternatives to marijuana and were readily available for purchase online and in head shops.[2]

The first notable public identification of JWH-073 in a commercial product occurred in April 2009, when researchers at the University of Freiburg in Germany found it in a product called "Forest Humus".[1] This discovery followed the banning of JWH-018 in Germany, indicating a rapid adaptation by clandestine manufacturers to use unregulated analogues.[1] The number of forensic laboratory identifications of JWH-073 in seized products saw a significant increase in the years following its emergence.[2]

Analytical Methodologies for Detection

The rise in the abuse of JWH-073 necessitated the development of sensitive and specific analytical methods for its detection in both seized materials and biological specimens.

Analysis of Seized Materials

A variety of analytical techniques can be employed for the identification of JWH-073 in herbal mixtures. Thin-layer chromatography (TLC) can be used as a preliminary screening method.[14] More definitive identification is typically achieved using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[14]

Analysis in Biological Matrices

Detecting JWH-073 and its metabolites in biological fluids such as blood and urine is crucial for clinical and forensic toxicology. Given the low concentrations typically present, highly sensitive techniques are required.

Experimental Protocol: UPLC-MS/MS for JWH-073 in Whole Blood

This protocol is a generalized example based on published methods.[11][15]

-

Sample Preparation:

-

To 1 mL of whole blood, add an internal standard.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a hexane-ethyl acetate mixture) at an alkaline pH.[11]

-

Vortex and centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 analytical column with a gradient elution program. The mobile phases typically consist of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile, also with formic acid.[16]

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[16] Monitor for specific precursor-to-product ion transitions for JWH-073 and its metabolites to ensure selectivity and sensitivity.

-

Validation of the analytical method should include assessments of:

-

Linearity

-

Limit of detection (LOD) and limit of quantitation (LOQ)

-

Precision and accuracy

-

Matrix effects

-

Recovery[15]

Legal Status and Societal Impact

The widespread abuse of JWH-073 and other synthetic cannabinoids prompted legislative action worldwide. In the United States, the Drug Enforcement Administration (DEA) temporarily classified JWH-073 as a Schedule I controlled substance on March 1, 2011, and this classification was made permanent on July 9, 2012.[1][17] Schedule I substances are defined as drugs with a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[17] Many other countries, including Australia, Canada, Germany, and the United Kingdom, have also implemented controls on JWH-073.[1]

The emergence of synthetic cannabinoids like JWH-073 has had a significant societal impact, leading to numerous public health concerns. The long-term health effects of JWH-073 in humans have not been formally studied, but reports associated with the use of "Spice" products include adverse effects such as tachycardia, agitation, and psychosis.[2][11] The story of JWH-073 serves as a cautionary tale about the unforeseen consequences of scientific research and the continuous challenge of regulating new psychoactive substances.

Conclusion

This compound (JWH-073) is a compound that has traversed the boundary between legitimate scientific inquiry and illicit abuse. Born from the pioneering research of John W. Huffman, it served as a valuable tool for understanding the complexities of the endocannabinoid system. However, its potent pharmacological properties were exploited, leading to its emergence as a dangerous recreational drug. The scientific and law enforcement communities have responded with the development of sophisticated analytical methods for its detection and the implementation of stringent legal controls. The history of JWH-073 provides critical insights for researchers and drug development professionals on the importance of considering the potential for misuse of novel psychoactive compounds and the ongoing need for vigilance in the face of an ever-evolving landscape of designer drugs.

References

- 1. JWH-073 - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. John W. Huffman - Wikipedia [en.wikipedia.org]

- 4. Scientist's research produces a dangerous high - Los Angeles Times [latimes.com]

- 5. Buy this compound | 208987-48-8 | >98% [smolecule.com]

- 6. How this chemist unwittingly helped spawn the synthetic drug industry - The Washington Post [washingtonpost.com]

- 7. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]

- 9. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ecode360.com [ecode360.com]

- 14. unodc.org [unodc.org]

- 15. Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. govinfo.gov [govinfo.gov]

JWH-073: A Technical Guide for Endocannabinoid System Research

This guide provides an in-depth technical overview of JWH-073, a synthetic cannabinoid of the naphthoylindole family, for its application as a research tool in the study of the endocannabinoid system (ECS). Developed by Dr. John W. Huffman, JWH-073 has been instrumental in elucidating the structure-activity relationships of cannabinoid ligands.[1] This document will detail its chemical properties, pharmacology, metabolism, and provide established methodologies for its use in both in vitro and in vivo experimental settings.

Core Characteristics of JWH-073

JWH-073, with the chemical name (1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone, is a potent synthetic cannabinoid agonist.[2] Its utility as a research tool stems from its well-characterized interactions with the primary cannabinoid receptors, CB1 and CB2.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of JWH-073 is crucial for its proper handling, storage, and application in experimental protocols.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₁NO | [3] |

| Molecular Weight | 327.4 g/mol | [3] |

| CAS Number | 208987-48-8 | [2][3] |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[3] | [3] |

Receptor Binding and Functional Activity

JWH-073 acts as a full agonist at both CB1 and CB2 receptors, exhibiting a moderate selectivity for the CB1 receptor.[1] Its binding affinity is notably higher for the CB1 receptor compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2]

| Receptor | Binding Affinity (Ki) | Functional Activity | Source |

| CB1 | 8.9 ± 1.8 nM to 12.9 ± 3.4 nM | Full Agonist | [3][4][5] |

| CB2 | 38 ± 24 nM | Full Agonist | [3][4][5] |

The activation of CB1 and CB2 receptors by JWH-073 initiates a cascade of intracellular signaling events, primarily through the G-protein coupled receptor (GPCR) pathway.

Figure 1: JWH-073 G-protein coupled receptor signaling pathway.

Metabolism and Pharmacokinetics

The metabolic fate and pharmacokinetic profile of JWH-073 are critical considerations for interpreting experimental results, particularly in in vivo studies.

Metabolic Pathways

JWH-073 undergoes extensive Phase I and Phase II metabolism.[6] Phase I metabolism primarily involves hydroxylation of the butyl side chain and the indole ring.[7][8] These hydroxylated metabolites can then undergo Phase II conjugation, predominantly through glucuronidation, to facilitate excretion.[6][8] Several human UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A9, and UGT2B7, are involved in this process.[6]

Figure 2: Major metabolic pathways of JWH-073.

Importantly, several monohydroxylated metabolites of JWH-073 retain significant affinity and activity at cannabinoid receptors, which may contribute to the overall pharmacological effect.[4][5][9][10][11] For example, the N-(4-hydroxybutyl) metabolite of JWH-073 has been identified as a major active metabolite.[12]

Pharmacokinetic Profile

In rats, following subcutaneous administration, JWH-073 reaches its maximum serum concentration at approximately 4 hours, indicating a slower absorption and distribution compared to other cannabinoids like Δ⁹-THC.[13][14] The compound is detectable in serum for up to 24 hours post-administration.[13]

| Parameter | Value (in rats) | Route of Administration | Source |

| Time to Max. Concentration (Tmax) | ~4 hours | Subcutaneous | [13][14] |

| Max. Serum Concentration (Cmax) | 1.84 ± 0.06 ng/mL (at 0.5 mg/kg) | Subcutaneous | [13] |

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for key experiments utilizing JWH-073.

In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of JWH-073 for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

[³H]CP-55,940 (radioligand)

-

JWH-073

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

96-well microplates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of JWH-073 in the assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]CP-55,940 at a concentration near its Kd, and varying concentrations of JWH-073.

-

For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of a known non-labeled cannabinoid agonist (e.g., WIN 55,212-2) in addition to the radioligand and membranes.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC₅₀ of JWH-073, which can then be converted to the Ki value using the Cheng-Prusoff equation.[15][16]

Figure 3: Workflow for a competitive radioligand binding assay.

Quantification of JWH-073 and its Metabolites in Biological Matrices

This section describes a general procedure for the detection and quantification of JWH-073 and its primary metabolites in blood and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][12][17][18]

Materials:

-

Biological samples (whole blood, plasma, or urine)

-

Internal standard (e.g., deuterated JWH-073)

-

Extraction solvent (e.g., hexane-ethyl acetate mixture)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add the internal standard.

-

Perform a liquid-liquid extraction with the appropriate organic solvent.[17]

-

Vortex and centrifuge the sample to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient elution of mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[7]

-

Detect and quantify the parent drug and its metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of JWH-073 and its metabolites in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

The limits of detection (LODs) for JWH-073 using such methods can be as low as 0.08-0.13 ng/mL in blood and urine.[12]

In Vivo Applications and Behavioral Studies

JWH-073 has been used extensively in animal models to investigate the physiological and behavioral effects of cannabinoid receptor activation. In rodents, JWH-073 administration has been shown to produce the classic "cannabinoid tetrad" of effects: hypothermia, analgesia, catalepsy, and hypolocomotion.[2][13][19][20]

Assessment of Cannabinoid Tetrad Effects in Mice

Procedure:

-

Hypothermia: Measure the rectal temperature of the animals before and at various time points after JWH-073 administration.

-

Analgesia: Use the tail-flick or hot-plate test to assess the nociceptive threshold before and after drug administration.[19]

-

Catalepsy: Employ the bar test, where the mouse's forepaws are placed on a horizontal bar, and the time it remains in this position is recorded.[19]

-

Hypolocomotion: Monitor the spontaneous locomotor activity of the animals in an open-field arena using automated tracking software.[5][13][14]

Studies have shown that JWH-073 can induce a significant decrease in motor activity and produce analgesic effects.[5][19] These effects are typically dose-dependent and can be blocked by a CB1 receptor antagonist like rimonabant, confirming the receptor-mediated mechanism of action.[19]

Conclusion

JWH-073 remains a valuable and well-characterized research tool for investigating the endocannabinoid system. Its high affinity for cannabinoid receptors, coupled with a distinct metabolic and pharmacokinetic profile, provides researchers with a powerful ligand to probe the physiological and pathological roles of the ECS. The methodologies outlined in this guide offer a starting point for the effective and reproducible use of JWH-073 in a variety of experimental paradigms. As with any potent pharmacological agent, appropriate safety precautions and ethical considerations are paramount in its handling and use.

References

- 1. JWH-073 - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]

- 6. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 12. Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomolther.org [biomolther.org]

- 17. academic.oup.com [academic.oup.com]

- 18. tandfonline.com [tandfonline.com]